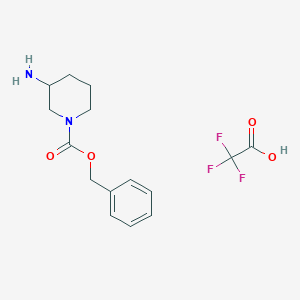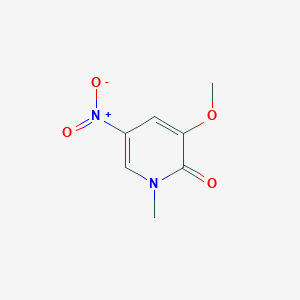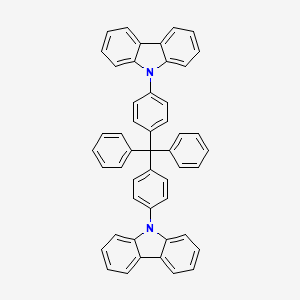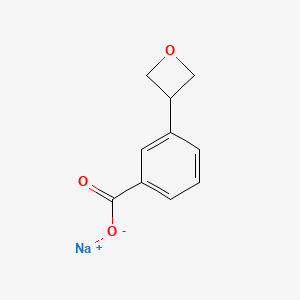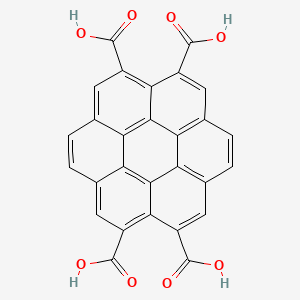
Coronene-1,6,7,12-tetracarboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coronene-1,6,7,12-tetracarboxylic acid is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H12O8. It is a derivative of coronene, which consists of six benzene rings fused together in a hexagonal arrangement. The addition of four carboxylic acid groups at positions 1, 6, 7, and 12 enhances its chemical reactivity and solubility in various solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of coronene-1,6,7,12-tetracarboxylic acid typically involves the functionalization of coronene. One common method is the oxidation of coronene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This process introduces carboxylic acid groups at the desired positions .
Industrial Production Methods
Industrial production of coronene-1,6,7,12-tetracarboxylic acid may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
Types of Reactions
Coronene-1,6,7,12-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated coronenes and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Coronene-1,6,7,12-tetracarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of coronene-1,6,7,12-tetracarboxylic acid involves its interaction with various molecular targets and pathways. Its planar aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions. The carboxylic acid groups can form hydrogen bonds with proteins and other biomolecules, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coronene: The parent compound without carboxylic acid groups.
Perylene-3,4,9,10-tetracarboxylic acid: Another PAH with four carboxylic acid groups, but with a different arrangement of aromatic rings.
Uniqueness
Coronene-1,6,7,12-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which enhances its solubility and reactivity compared to other PAHs. This makes it particularly useful in applications requiring high solubility and functionalization potential .
Eigenschaften
Molekularformel |
C28H12O8 |
|---|---|
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
coronene-1,6,7,12-tetracarboxylic acid |
InChI |
InChI=1S/C28H12O8/c29-25(30)13-5-9-1-2-10-6-14(26(31)32)22-16(28(35)36)8-12-4-3-11-7-15(27(33)34)21(13)23-17(9)18(10)24(22)20(12)19(11)23/h1-8H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
InChI-Schlüssel |
VLILOWNAZCXRQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C3C(=CC4=C5C3=C2C6=C7C5=C(C=C4)C=C(C7=C(C=C61)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


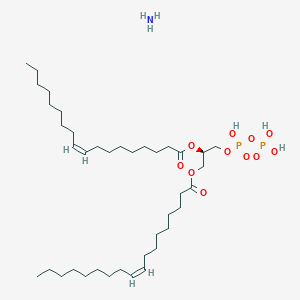
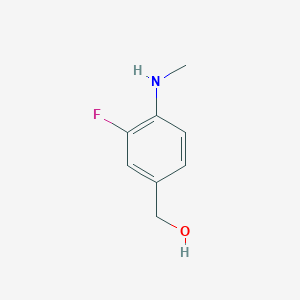
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)
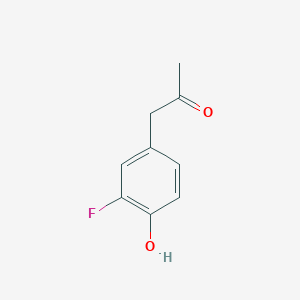

![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)




